molecular formula C31H29N5O B2704791 (4-benzhydrylpiperazin-1-yl)(1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone CAS No. 1207018-51-6

(4-benzhydrylpiperazin-1-yl)(1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone

Cat. No.: B2704791
CAS No.: 1207018-51-6
M. Wt: 487.607
InChI Key: HDPPQBLNLUHEJK-UHFFFAOYSA-N
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Description

(4-benzhydrylpiperazin-1-yl)(1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C31H29N5O and its molecular weight is 487.607. The purity is usually 95%.
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Biological Activity

The compound (4-benzhydrylpiperazin-1-yl)(1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be broken down into several key components:

  • Piperazine moiety : Known for its interaction with neurotransmitter receptors.
  • Pyrazole and pyrrole rings : Associated with various biological activities, including anti-inflammatory and anticancer properties.

Pharmacological Activities

Research indicates that this compound exhibits a range of biological activities, which can be summarized as follows:

1. Anticancer Activity

Studies have shown that pyrazole derivatives, including this compound, possess significant anticancer properties. For instance, compounds with similar structures have demonstrated potent inhibitory effects on cancer cell lines such as MCF-7 and A549, with IC50 values in the low micromolar range . The mechanism often involves the inhibition of key signaling pathways associated with tumor growth.

2. Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties. Research on related pyrazole derivatives has indicated their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process . The anti-inflammatory activity is often assessed using models such as the Human Red Blood Cell (HRBC) membrane stabilization method.

3. Antimicrobial Activity

Certain derivatives of piperazine and pyrazole have shown promising antimicrobial activity against various bacterial strains. This includes both Gram-positive and Gram-negative bacteria, indicating potential for development into antibacterial agents .

The biological activity of this compound is likely mediated through multiple pathways:

  • Receptor Interaction : The piperazine structure suggests interaction with serotonin and dopamine receptors, which may influence neuropharmacological outcomes.
  • Enzyme Inhibition : Similar compounds have been identified as inhibitors of enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase, which are vital in microbial metabolism .

Case Studies

Several studies have investigated the biological activities of related compounds. For example:

  • A study on pyrazole derivatives reported significant binding affinity to DHFR, showcasing their potential as therapeutic agents against bacterial infections .
  • Another research highlighted the structure-activity relationship (SAR) of piperazine derivatives, indicating that modifications to the benzene ring can enhance anticancer efficacy .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 ValueReference
Compound AAnticancer0.08 µM
Compound BAnti-inflammatory3.8 nM
Compound CAntimicrobialVaries

Properties

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29N5O/c37-31(28-24-32-36(27-16-8-3-9-17-27)30(28)34-18-10-11-19-34)35-22-20-33(21-23-35)29(25-12-4-1-5-13-25)26-14-6-2-7-15-26/h1-19,24,29H,20-23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPPQBLNLUHEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=C(N(N=C4)C5=CC=CC=C5)N6C=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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